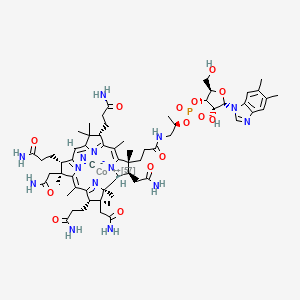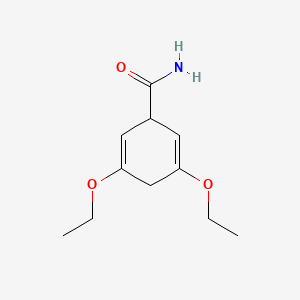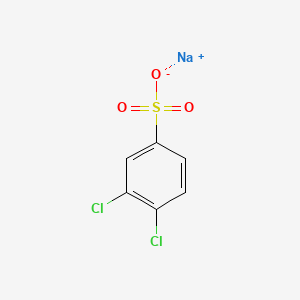
Sodium 3,4-dichlorobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3,4-dichlorobenzenesulfonate is an organic compound with the molecular formula C₆H₃Cl₂NaO₃S. It is a sodium salt of 3,4-dichlorobenzenesulfonic acid and is commonly used in various chemical applications due to its unique properties. The compound is characterized by its white to slightly brown crystalline powder appearance and is known for its stability and solubility in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3,4-dichlorobenzenesulfonate typically involves the sulfonation of 3,4-dichlorobenzene. This process is carried out by reacting 3,4-dichlorobenzene with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions include maintaining a controlled temperature and using a suitable solvent to ensure complete sulfonation .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where 3,4-dichlorobenzene is continuously fed into the reactor along with sulfuric acid. The reaction mixture is then neutralized with sodium hydroxide, and the product is crystallized, filtered, and dried to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 3,4-dichlorobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form sulfonic acids or reduction to form corresponding sulfides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include substituted benzenesulfonates.
Oxidation and Reduction Reactions: Products include sulfonic acids and sulfides.
Aplicaciones Científicas De Investigación
Sodium 3,4-dichlorobenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is utilized in biochemical assays and as a stabilizing agent in enzyme reactions.
Medicine: It is explored for its potential use in drug formulations and as a component in pharmaceutical research.
Industry: this compound is employed in the manufacturing of detergents, surfactants, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of sodium 3,4-dichlorobenzenesulfonate involves its interaction with various molecular targets. The sulfonate group can form strong ionic bonds with positively charged sites on proteins and enzymes, thereby affecting their activity. The compound can also participate in hydrogen bonding and van der Waals interactions, influencing the structural stability of biomolecules .
Comparación Con Compuestos Similares
- Sodium 3,5-dichlorobenzenesulfonate
- Sodium benzenesulfonate
- Sodium 4-chlorobenzenesulfonate
Comparison: Sodium 3,4-dichlorobenzenesulfonate is unique due to the specific positioning of the chlorine atoms on the benzene ring, which imparts distinct chemical and physical properties. Compared to sodium 3,5-dichlorobenzenesulfonate, the 3,4-isomer exhibits different reactivity patterns and solubility characteristics. Sodium benzenesulfonate and sodium 4-chlorobenzenesulfonate, while similar in structure, lack the additional chlorine atoms, resulting in different chemical behaviors and applications .
Propiedades
Fórmula molecular |
C6H3Cl2NaO3S |
|---|---|
Peso molecular |
249.05 g/mol |
Nombre IUPAC |
sodium;3,4-dichlorobenzenesulfonate |
InChI |
InChI=1S/C6H4Cl2O3S.Na/c7-5-2-1-4(3-6(5)8)12(9,10)11;/h1-3H,(H,9,10,11);/q;+1/p-1 |
Clave InChI |
AIXLZRHUNVRXTR-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)[O-])Cl)Cl.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium](/img/structure/B13835715.png)

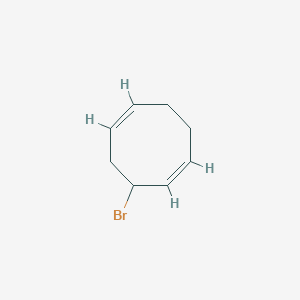
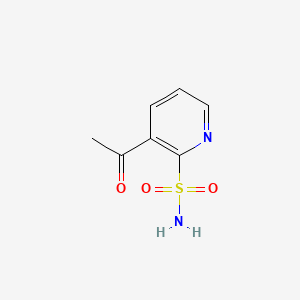
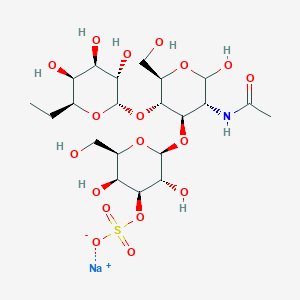
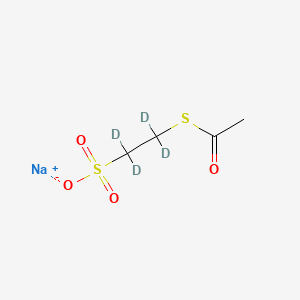

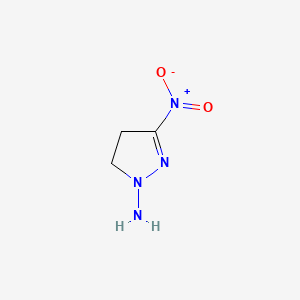
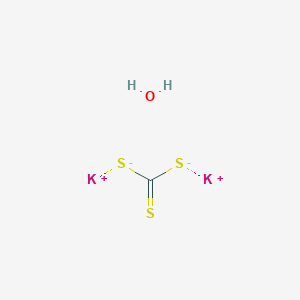
![(1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol](/img/structure/B13835769.png)
![(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[3-[4-(2-piperidin-1-ylethoxy)benzoyl]-2-[4-[(3R,4S,5S,6R)-2,3,4,5-tetrahydroxy-6-methyloxan-2-yl]peroxyphenyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13835771.png)
![Bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride](/img/structure/B13835773.png)
